molecular formula C12H17NO2 B13512169 (3-Benzylmorpholin-3-yl)methanol

(3-Benzylmorpholin-3-yl)methanol

Cat. No.: B13512169
M. Wt: 207.27 g/mol
InChI Key: RDGBBQKIWMRFLM-UHFFFAOYSA-N
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Description

(3-Benzylmorpholin-3-yl)methanol is an organic compound with the molecular formula C12H17NO2 It is a derivative of morpholine, a heterocyclic amine, and features a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzylmorpholin-3-yl)methanol typically involves the reaction of morpholine with benzyl bromide in the presence of a base such as N-ethyl-N,N-diisopropylamine. The reaction is carried out in acetonitrile at room temperature for about 2 hours . Another method involves the reduction of an intermediate compound using borane-tetrahydrofuran complex followed by methanol treatment .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: (3-Benzylmorpholin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products Formed:

    Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(3-Benzylmorpholin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3-Benzylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

    (4-Benzylmorpholin-3-yl)methanol: Similar structure but with the benzyl group attached to a different position on the morpholine ring.

    (3-Morpholinemethanol): Lacks the benzyl group, leading to different chemical and biological properties.

Uniqueness: (3-Benzylmorpholin-3-yl)methanol is unique due to the specific positioning of the benzyl group, which influences its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3-benzylmorpholin-3-yl)methanol

InChI

InChI=1S/C12H17NO2/c14-9-12(10-15-7-6-13-12)8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2

InChI Key

RDGBBQKIWMRFLM-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)(CC2=CC=CC=C2)CO

Origin of Product

United States

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